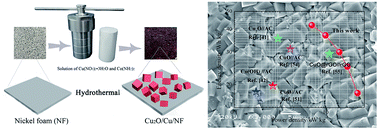Preparation of binder-free CuO/Cu2O/Cu composites: a novel electrode material for supercapacitor applications
RSC Advances Pub Date: 2016-03-04 DOI: 10.1039/C6RA00004E
Abstract
Cuprous(I) oxide (Cu2O) carries high theoretical specific capacitance (2247.6 F g−1), however, the amount of research about the supercapacitive performance of Cu2O is relatively small compared with other transition metal oxides. A composite of metal and metal oxide could improve the electrochemical performance efficiently. In this work, the results of XRD and XPS demonstrate that CuO/Cu2O/Cu is prepared successfully via a facile, eco-friendly, one-step template-free growth process. SEM figures show that cubic CuO/Cu2O/Cu uniformly and densely covers a skeleton of nickel foam. The binder-free CuO/Cu2O/Cu electrode exhibits excellent supercapacitive performance with a high specific capacitance of 878 F g−1 at a current density of 5 mA cm−2 (1.67 A g−1), when the current density is enlarged ten times (50 mA cm−2 (16.7 A g−1)), the specific capacitance still remains at 545 F g−1. Furthermore, we have first successfully constructed a CuO/Cu2O/Cu//AC asymmetric supercapacitor, which can achieve an energy density of 42 W h kg−1 at a power density of 0.44 kW kg−1. The good electrochemical performance and simple accessibility prove that the as-prepared CuO/Cu2O/Cu/NF electrode has a potential application in electrochemical capacitors.


Recommended Literature
- [1] A highly efficient magnetically confined ion source for real time on-line monitoring of trace compounds in ambient air†
- [2] Self-assembly synthesis of Ag@PANI nanocomposites as a tandem enzyme utilizing a highly efficient label-free SERS method to detect saccharides†
- [3] Hyphenated separation techniques for complex polymers
- [4] Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives†‡
- [5] Insulating 3D-printed templates are turned into metallic electrodes: application as electrodes for glycerol electrooxidation†
- [6] Nanostructured perovskites for nonvolatile memory devices
- [7] Comparative study of the photophysical properties of indoprofen photoproducts in relation with their DNA photosensitizing properties
- [8] Improving the nutritional profile of culinary products: oleogel-based bouillon cubes
- [9] A ratiometric and colorimetric luminescent thermometer over a wide temperature range based on a lanthanide coordination polymer†
- [10] Dilatometric measurements of apparent molar volumes of dilute aqueous electrolytes

Journal Name:RSC Advances
Research Products
-
CAS no.: 15965-56-7
-
CAS no.: 176088-59-8









